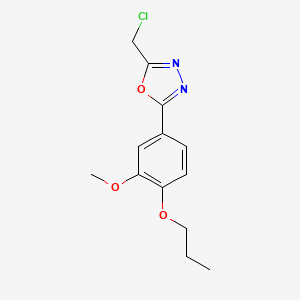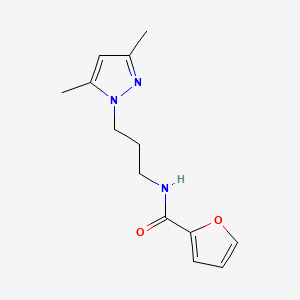
Agarin;Pantherine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agarin involves several steps. One of the earliest synthetic routes was published by Gagneux et al. in 1965 . The synthesis begins with the preparation of 3-hydroxyisoxazole, which is then converted to 5-(aminomethyl)isoxazol-3-ol through a series of reactions involving protection and deprotection steps .
Industrial Production Methods
Industrial production of Agarin typically involves the extraction from natural sources, such as Amanita muscaria and Amanita pantherina mushrooms . The extraction process includes drying the mushrooms, followed by solvent extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Agarin undergoes various chemical reactions, including:
Oxidation: Agarin can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert Agarin to its corresponding amine derivatives.
Substitution: Agarin can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of Agarin, such as its amine and hydroxyl derivatives .
Scientific Research Applications
Agarin has a wide range of scientific research applications:
Mechanism of Action
Agarin exerts its effects by acting as a potent agonist for ionotropic gamma-aminobutyric acid type A receptors . By mimicking the inhibitory neurotransmitter gamma-aminobutyric acid, Agarin activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Ibotenic Acid: A prodrug of Agarin found in the same mushroom species.
Muscarine: Another compound found in Amanita species, though it is present in trace amounts and is not psychoactive.
Psilocybin: A tryptamine compound found in other species of psychoactive mushrooms, though it acts on different receptors.
Uniqueness
Agarin is unique due to its selective action on gamma-aminobutyric acid type A receptors, which distinguishes it from other psychoactive compounds like psilocybin that act on serotonin receptors . This selective action makes Agarin a valuable tool for studying gamma-aminobutyric acidergic mechanisms and potential therapeutic applications .
Properties
CAS No. |
57902-18-8 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one;hydrate |
InChI |
InChI=1S/C4H6N2O2.H2O/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H2 |
InChI Key |
QYGRQAWQDLPUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ONC1=O)CN.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



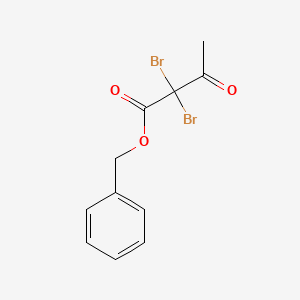
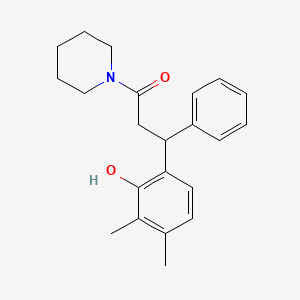
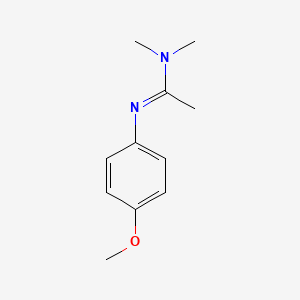
![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)

![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
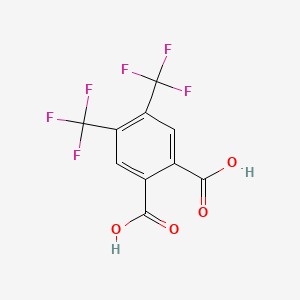
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
